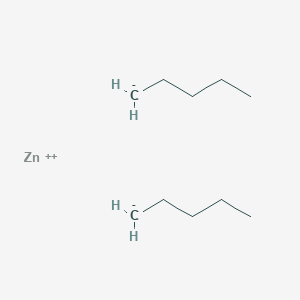
Dipentylzinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentylzinc is an organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. This compound is a colorless liquid that is highly reactive and has a strong odor. Dipentylzinc is commonly used as a reagent in organic chemistry for the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Dipentylzinc has been widely used in scientific research for its potential applications in organic synthesis, materials science, and catalysis. In organic synthesis, dipentylzinc is used as a reagent for the synthesis of complex organic molecules such as natural products and pharmaceuticals. In materials science, dipentylzinc has been used to synthesize metal-organic frameworks (MOFs) and other porous materials. In catalysis, dipentylzinc has been used as a catalyst for various reactions such as cross-coupling reactions, addition reactions, and reduction reactions.
Wirkmechanismus
The mechanism of action of dipentylzinc in organic synthesis and catalysis is based on its ability to act as a nucleophile and a Lewis acid. As a nucleophile, dipentylzinc can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. As a Lewis acid, dipentylzinc can coordinate with other molecules and activate them for further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dipentylzinc. However, it is known that dipentylzinc is highly reactive and can react with water and air, leading to the formation of toxic byproducts such as hydrogen gas and zinc oxide. Therefore, it is important to handle dipentylzinc with caution and in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dipentylzinc in lab experiments include its high reactivity, selectivity, and versatility. Dipentylzinc can be used as a reagent for various reactions, including cross-coupling reactions, addition reactions, and reduction reactions. However, dipentylzinc is highly reactive and can react with air and water, leading to the formation of unwanted byproducts. Therefore, it is important to handle dipentylzinc with care and in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for the use of dipentylzinc in scientific research. One direction is to explore its potential applications in the synthesis of new materials such as MOFs and other porous materials. Another direction is to investigate its potential as a catalyst for new reactions and to optimize its catalytic activity. Additionally, there is potential for the use of dipentylzinc in biomedical applications, such as drug delivery and imaging. Further research is needed to fully explore the potential of dipentylzinc in these areas.
Conclusion:
In conclusion, dipentylzinc is a highly reactive organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. Dipentylzinc has been used as a reagent for the synthesis of complex organic molecules, as a catalyst for various reactions, and as a precursor for the synthesis of new materials. While dipentylzinc has many advantages, it is important to handle it with caution due to its highly reactive nature. Future research directions include exploring its potential in the synthesis of new materials, as a catalyst for new reactions, and in biomedical applications.
Synthesemethoden
The synthesis of dipentylzinc can be achieved by reacting pentylmagnesium bromide with zinc chloride in diethyl ether. The reaction is usually carried out at low temperatures (-78°C) to prevent the formation of unwanted side products. The resulting dipentylzinc can be purified by distillation under reduced pressure.
Eigenschaften
CAS-Nummer |
14402-93-8 |
|---|---|
Produktname |
Dipentylzinc |
Molekularformel |
C10H22Zn |
Molekulargewicht |
207.7 g/mol |
IUPAC-Name |
zinc;pentane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
XMDFGRGFVRKBKS-UHFFFAOYSA-N |
SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Kanonische SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Synonyme |
Dipentylzinc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




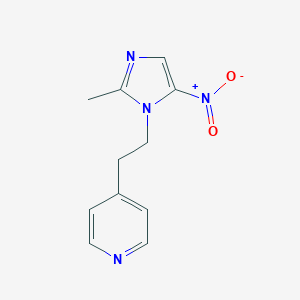





![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
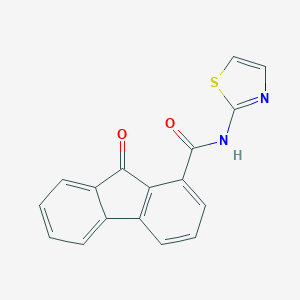
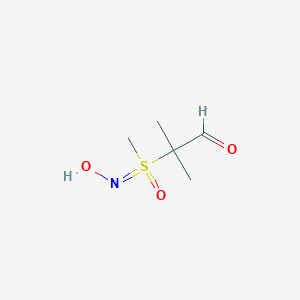
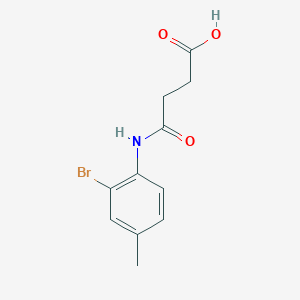
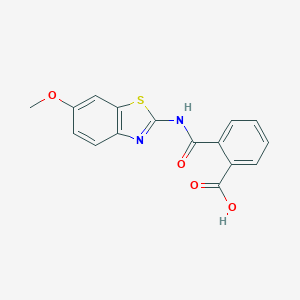
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
